5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine, chlorine, and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-methoxybenzaldehyde with 5-bromoimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another bromine and chlorine-substituted compound with different functional groups.
5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carbaldehyde: A structurally similar compound with a furan ring instead of an imidazole ring.
Uniqueness
5-Bromo-4-(2-chloro-4-methoxyphenyl)imidazole-2-carbaldehyde is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8BrClN2O2 |
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Molecular Weight |
315.55 g/mol |
IUPAC Name |
5-bromo-4-(2-chloro-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-6-2-3-7(8(13)4-6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
QYQSHLPSNGKRAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)Cl |
Origin of Product |
United States |
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